molecular formula C9H8BrNO2 B6360970 5-Bromo-2-(2-hydroxyethoxy)-benzonitrile CAS No. 885952-70-5

5-Bromo-2-(2-hydroxyethoxy)-benzonitrile

Cat. No.: B6360970
CAS No.: 885952-70-5
M. Wt: 242.07 g/mol
InChI Key: FTGRDGWXCCAEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-hydroxyethoxy)-benzonitrile is a brominated benzonitrile derivative featuring a hydroxyethoxy substituent at the 2-position of the benzene ring. These compounds are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to participate in cross-coupling reactions .

Properties

IUPAC Name

5-bromo-2-(2-hydroxyethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-8-1-2-9(13-4-3-12)7(5-8)6-11/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGRDGWXCCAEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-hydroxyethoxy)-benzonitrile typically involves the bromination of 2-(2-hydroxyethoxy)-benzonitrile. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and advanced purification techniques like recrystallization or chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-(2-hydroxyethoxy)-benzonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, resulting in the formation of primary amines.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, alkoxides, solvents like ethanol or dimethyl sulfoxide, catalysts like palladium or copper.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-hydroxyethoxy)-benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. It may also find applications in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxyethoxy)-benzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyethoxy group can enhance the compound’s solubility and bioavailability, while the bromine atom may contribute to its binding affinity and selectivity towards specific targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key brominated benzonitrile derivatives and their substituents:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-2-(2-hydroxyethoxy)-benzonitrile 2-hydroxyethoxy C₉H₈BrNO₂ 242.07 (calculated) Presumed intermediate in drug synthesis -
5-Bromo-2-hydroxybenzonitrile Hydroxyl C₇H₄BrNO 198.02 Forms hydrogen-bonded chains; antiretroviral drug precursor
5-Bromo-2-(methoxymethoxy)benzonitrile Methoxymethoxy C₉H₈BrNO₂ 242.07 High yield (91%); mp 67–69°C; IR peak at 2223 cm⁻¹
5-Bromo-2-methylbenzonitrile Methyl C₈H₆BrN 196.04 Laboratory chemical; hazards include skin/eye irritation
5-Bromo-2-(4-morpholinyl)benzonitrile Morpholine C₁₁H₁₁BrN₂O 267.13 Used in small-molecule drug discovery
5-Bromo-2-(cyclopropylmethoxy)benzonitrile Cyclopropylmethoxy C₁₁H₁₀BrNO 252.11 Catalog price: $500–$6000/g

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in 5-bromo-2-hydroxybenzonitrile forms strong O–H⋯N hydrogen bonds (O⋯N distance: 2.805–2.810 Å), enabling crystalline packing .
  • Thermal Stability :
    • 5-Bromo-2-(methoxymethoxy)benzonitrile has a lower melting point (67–69°C) compared to hydroxyl analogues (mp >200°C for some derivatives), reflecting weaker intermolecular forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.